molecular formula C17H20N2O3 B11174142 1,3-Bis(2-methoxybenzyl)urea

1,3-Bis(2-methoxybenzyl)urea

Cat. No.: B11174142
M. Wt: 300.35 g/mol
InChI Key: UWWAUHILHPCNSC-UHFFFAOYSA-N
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Description

1,3-Bis(2-methoxybenzyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of two 2-methoxybenzyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-methoxybenzyl)urea can be synthesized through the reaction of 2-methoxybenzylamine with phosgene or its derivatives. The reaction typically involves the following steps:

    Formation of Isocyanate: 2-methoxybenzylamine reacts with phosgene to form 2-methoxybenzyl isocyanate.

    Urea Formation: The 2-methoxybenzyl isocyanate then reacts with another molecule of 2-methoxybenzylamine to form this compound.

The reaction conditions usually involve the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of 2-methoxybenzylamine or 2-methoxybenzyl alcohol.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Bis(2-methoxybenzyl)urea involves its interaction with specific molecular targets. For example, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to various biological effects, such as reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2-methoxybenzyl)urea is unique due to the presence of methoxy groups at the 2-position, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing its binding affinity to molecular targets .

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

1,3-bis[(2-methoxyphenyl)methyl]urea

InChI

InChI=1S/C17H20N2O3/c1-21-15-9-5-3-7-13(15)11-18-17(20)19-12-14-8-4-6-10-16(14)22-2/h3-10H,11-12H2,1-2H3,(H2,18,19,20)

InChI Key

UWWAUHILHPCNSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)NCC2=CC=CC=C2OC

Origin of Product

United States

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